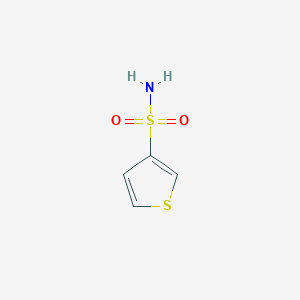

Thiophene-3-sulfonamide

概要

説明

Thiophene-3-sulfonamide is a heterocyclic compound that features a thiophene ring substituted with a sulfonamide group at the third position. Thiophene derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities. The sulfonamide group enhances the compound’s ability to interact with various biological targets, making it a valuable molecule in drug design and development .

準備方法

Synthetic Routes and Reaction Conditions: Thiophene-3-sulfonamide can be synthesized through several methods. One common approach involves the sulfonation of thiophene followed by the introduction of the sulfonamide group. The process typically includes:

Sulfonation: Thiophene is treated with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.

Industrial Production Methods: Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the sulfonation and amidation steps .

化学反応の分析

Types of Reactions: Thiophene-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

Oxidation: this compound can form thiophene-3-sulfonic acid or thiophene-3-sulfonyl chloride.

Reduction: The major product is thiophene-3-amine.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

科学的研究の応用

Thiophene-3-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

作用機序

The mechanism of action of thiophene-3-sulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The sulfonamide group can bind to the active site of enzymes, inhibiting their activity.

Molecular Pathways: By inhibiting enzymes like carbonic anhydrase, this compound can affect various physiological pathways, including those involved in pH regulation and ion transport.

類似化合物との比較

Thiophene-3-sulfonamide can be compared with other thiophene-based sulfonamides and sulfonamide derivatives:

Thiophene-2-sulfonamide: Similar structure but with the sulfonamide group at the second position, which may affect its biological activity and binding affinity.

Benzene sulfonamide: Lacks the thiophene ring, which can result in different electronic properties and biological activities.

Pyridine sulfonamide: Contains a nitrogen atom in the ring, which can influence its reactivity and interaction with biological targets.

Uniqueness: this compound is unique due to the combination of the thiophene ring and the sulfonamide group, which provides a distinct set of electronic and steric properties that can be exploited in drug design and material science .

生物活性

Thiophene-3-sulfonamide is a heterocyclic compound with significant biological activity, particularly as an inhibitor of carbonic anhydrase isoenzymes. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of this compound

This compound features a thiophene ring substituted with a sulfonamide group at the third position. This structural configuration enhances its interaction with various biological targets, making it valuable in medicinal chemistry. The compound has been primarily studied for its inhibitory effects on carbonic anhydrase (CA) enzymes, which play critical roles in physiological processes such as pH regulation and carbon dioxide transport in the body .

Inhibition of Carbonic Anhydrase Isoenzymes

This compound acts as a potent noncompetitive inhibitor of human carbonic anhydrase I (hCA-I) and II (hCA-II) isoenzymes. The inhibition is characterized by:

- IC50 Values :

- Ki Values :

The compound interacts with the active site of the enzymes, leading to a disruption in their catalytic functions, which can affect various metabolic pathways involving bicarbonate and protons.

Biological Activities

This compound exhibits a range of biological activities beyond its role as a carbonic anhydrase inhibitor:

Antiviral Activity

Recent studies have highlighted the potential of thiophene-based compounds in antiviral applications, particularly against HIV. For instance, derivatives like 9b and 9d have shown remarkable potency against HIV-1 strains, with EC50 values as low as 7.1 nM . These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating significant effectiveness against resistant strains.

Anticancer Potential

Research has demonstrated that this compound derivatives possess anticancer properties. For example, 2,5-Dichlorothis compound showed promising results against various cancer cell lines:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 8b | HeLa | 7.2 ± 1.12 |

| 8b | MDA-MB231 | 4.62 ± 0.13 |

| 8b | MCF-7 | 7.13 ± 0.13 |

This compound exhibited strong cytotoxicity and interacted favorably with DNA, indicating its potential as a lead compound for developing new anticancer therapies .

Anti-inflammatory Activity

Thiophene derivatives have also been investigated for their anti-inflammatory effects. Compounds derived from thiophene have shown activity in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial mediators in inflammatory processes . For instance:

| Compound | IC50 (µM) |

|---|---|

| Compound A | 29.2 |

| Compound B | 6.0 |

| Compound C | 6.6 |

These results indicate that modifications in the thiophene structure can enhance anti-inflammatory potency.

Case Studies and Research Findings

Several studies have reported on the synthesis and evaluation of this compound derivatives:

- HIV Inhibition Study : A series of thiophenepyrimidine derivatives were synthesized and tested for their activity against HIV-1 strains, showing that certain sulfonamide compounds were effective inhibitors with low EC50 values .

- Anticancer Evaluation : The anticancer properties of various thiophene derivatives were assessed through in vitro assays, revealing significant cytotoxic effects on multiple cancer cell lines .

- Inflammation Modulation : In vivo models demonstrated that thiophene-based compounds could effectively reduce inflammation markers and improve outcomes in models of acute lung injury .

特性

IUPAC Name |

thiophene-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2/c5-9(6,7)4-1-2-8-3-4/h1-3H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJZHYWAXLWLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360881 | |

| Record name | thiophene-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64255-63-6 | |

| Record name | thiophene-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do thiophene-3-sulfonamide derivatives interact with their target, and what are the downstream effects of this interaction?

A1: this compound derivatives, specifically those with structural features like aryloxycarbonyl or substituted phenylacetyl groups at the 2-position, exhibit antagonistic activity against endothelin receptors []. While the precise mechanism of action is not fully detailed in the provided abstracts, these compounds likely compete with endogenous endothelin peptides (ET-1, ET-2, ET-3) for binding to the receptors, primarily ETA and ETB []. This competitive binding inhibits the activation of downstream signaling pathways usually triggered by endothelin binding, leading to a reduction in vasoconstriction and other endothelin-mediated effects.

Q2: What is the significance of the specific structural modifications in N-(4-chloro-3-methyl-5-isoxazolyl)-2-((3,4-methylenedioxy)phenoxycarbonyl)this compound for its potency and selectivity as an endothelin receptor antagonist?

A2: The compound N-(4-chloro-3-methyl-5-isoxazolyl)-2-((3,4-methylenedioxy)phenoxycarbonyl)this compound stands out as a potent and selective ETA antagonist with an IC50 of 8.3 nM []. While detailed structure-activity relationship (SAR) studies are not presented in the abstracts, the presence of the 3,4-methylenedioxyphenoxycarbonyl group at the 2-position of the thiophene ring appears crucial for its high potency and selectivity. This suggests that this specific group interacts favorably with the ETA receptor binding site, leading to improved binding affinity compared to other analogs. Further research, including SAR studies and potentially computational modeling, could elucidate the specific interactions responsible for the observed potency and selectivity profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。